molecular formula C14H20O2 B5138924 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one CAS No. 57399-32-3

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one

Cat. No.: B5138924
CAS No.: 57399-32-3
M. Wt: 220.31 g/mol
InChI Key: QLRCMNNRVMXTDH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one is an organic compound with the molecular formula C14H18O2. It is known for its unique structure, which includes a methoxy group and three methyl groups attached to a phenyl ring, along with a butan-2-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one typically involves several steps. One common method includes the reaction of phenol with bromobutane, followed by debromination and alkylation reactions to yield the target compound[2][2]. The reaction conditions often require the use of organic solvents such as ethanol and dimethylformamide, and the process may involve heating and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include strategic manipulation of ketone and aldehyde functional groups, as well as the use of ozonolysis and acylation reactions[2][2]. The industrial processes are designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

    Chemistry: It serves as a valuable synthetic intermediate for the preparation of more complex organic molecules, including heterocycles and other functionalized compounds.

    Biology: Research has explored its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound has been investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butan-2-one: Lacks the additional methyl groups present in 4-(4-Methoxy-2,3,6-trimethylphenyl)butan-2-one.

    4-(4-Methoxy-2,3-dimethylphenyl)butan-2-one: Contains fewer methyl groups compared to the target compound.

    4-(4-Methoxy-2,6-dimethylphenyl)butan-2-one: Similar structure but with a different arrangement of methyl groups.

Uniqueness

This compound is unique due to its specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCMNNRVMXTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCC(=O)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385446
Record name 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57399-32-3
Record name 4-(4-methoxy-2,3,6-trimethylphenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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